molecular formula C9H7IO2S2 B13028859 Ethyl 5-iodothieno[3,2-B]thiophene-2-carboxylate

Ethyl 5-iodothieno[3,2-B]thiophene-2-carboxylate

Cat. No.: B13028859
M. Wt: 338.2 g/mol
InChI Key: CASMWXUAXSOZCW-UHFFFAOYSA-N
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Description

Ethyl 5-iodothieno[3,2-B]thiophene-2-carboxylate is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered aromatic rings containing sulfur as a heteroatom. This particular compound is characterized by the presence of an iodine atom at the 5-position and an ethyl ester group at the 2-position of the thieno[3,2-B]thiophene core. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic electronics .

Preparation Methods

The synthesis of ethyl 5-iodothieno[3,2-B]thiophene-2-carboxylate typically involves the iodination of a thieno[3,2-B]thiophene precursor. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position. The reaction conditions often involve the use of solvents like acetonitrile or dichloromethane and may require heating to facilitate the reaction . Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield.

Chemical Reactions Analysis

Ethyl 5-iodothieno[3,2-B]thiophene-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 5-iodothieno[3,2-B]thiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-iodothieno[3,2-B]thiophene-2-carboxylate depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of the iodine atom and the ester group can influence its binding affinity and specificity towards molecular targets .

Comparison with Similar Compounds

Ethyl 5-iodothieno[3,2-B]thiophene-2-carboxylate can be compared with other thiophene derivatives, such as:

This compound stands out due to its unique substitution pattern, making it a versatile intermediate for various synthetic applications.

Properties

Molecular Formula

C9H7IO2S2

Molecular Weight

338.2 g/mol

IUPAC Name

ethyl 5-iodothieno[3,2-b]thiophene-2-carboxylate

InChI

InChI=1S/C9H7IO2S2/c1-2-12-9(11)7-3-5-6(13-7)4-8(10)14-5/h3-4H,2H2,1H3

InChI Key

CASMWXUAXSOZCW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(S1)C=C(S2)I

Origin of Product

United States

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